molecular formula C22H18FNO2 B5732954 4-(4-biphenylyl)-N-(4-fluorophenyl)-4-oxobutanamide

4-(4-biphenylyl)-N-(4-fluorophenyl)-4-oxobutanamide

Cat. No. B5732954
M. Wt: 347.4 g/mol
InChI Key: FKPFTKYDLVCOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-biphenylyl)-N-(4-fluorophenyl)-4-oxobutanamide, commonly known as BPFA, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is commonly used in scientific research for its various biochemical and physiological effects. BPFA is synthesized using a specific method, and its mechanism of action has been studied extensively in the scientific community.

Mechanism of Action

The mechanism of action of BPFA is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels, which can have various effects on the body.
Biochemical and Physiological Effects:
BPFA has been shown to have various biochemical and physiological effects on the body. It has been shown to increase acetylcholine levels in the brain, which can improve cognitive function and memory. BPFA has also been shown to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation. Additionally, BPFA has been shown to have potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BPFA in lab experiments is its specificity. BPFA has a specific mechanism of action, which allows for precise targeting of certain enzymes and proteins in the body. Additionally, BPFA is relatively easy to synthesize and purify, which makes it a cost-effective option for scientific research. However, one limitation of using BPFA in lab experiments is its potential toxicity. BPFA has been shown to have toxic effects on certain cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of BPFA in scientific research. One potential direction is the development of BPFA as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, BPFA could be used as a tool in neuroscience research to study the effects of certain neurotransmitters on the brain. Further studies are needed to fully understand the mechanism of action of BPFA and its potential as a therapeutic agent.

Synthesis Methods

BPFA is synthesized using a specific method that involves the reaction between 4-biphenylamine and 4-fluorobenzoyl chloride. The reaction is carried out in the presence of triethylamine and dichloromethane. The resulting product is then purified using column chromatography to obtain pure BPFA. This synthesis method has been used extensively in scientific research, and the purity of the product is essential for accurate results.

Scientific Research Applications

BPFA has been used in scientific research for its various biochemical and physiological effects. It has been studied extensively for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. BPFA has also been used as a tool in neuroscience research to study the effects of certain neurotransmitters on the brain.

properties

IUPAC Name

N-(4-fluorophenyl)-4-oxo-4-(4-phenylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO2/c23-19-10-12-20(13-11-19)24-22(26)15-14-21(25)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPFTKYDLVCOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-4-oxo-4-(4-phenylphenyl)butanamide

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